molecular formula C11H15F5NO5PS B1425171 Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate CAS No. 1309569-37-6

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate

Cat. No.: B1425171
CAS No.: 1309569-37-6
M. Wt: 399.27 g/mol
InChI Key: DPQNWEAJFRTOLC-UHFFFAOYSA-N
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Description

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl) phosphonate is a structurally complex organophosphonate characterized by two key substituents: a nitro group (-NO₂) at the 2-position and a pentafluorosulfanyl (-SF₅) group at the 4-position of the benzyl ring. These groups confer strong electron-withdrawing properties, enhancing its reactivity in stereoselective transformations such as the Horner–Wadsworth–Emmons (HWE) reaction . The compound is synthesized via vicarious nucleophilic substitution (VNS) of nitro-(pentafluorosulfanyl)benzenes with diethyl chloromethylphosphonate, followed by HWE reactions with aldehydes to yield (E)-alkenyl derivatives with high selectivity .

Properties

IUPAC Name

[4-(diethoxyphosphorylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-5-6-10(7-11(9)17(18)19)24(12,13,14,15)16/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQNWEAJFRTOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F5NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) can be synthesized through a vicarious nucleophilic substitution reaction. This involves the reaction of meta- and para-nitro-(pentafluorosulfanyl)benzenes with diethyl chloromethylphosphonate . The reaction typically occurs in the presence of a base such as potassium hydroxide in acetonitrile at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution and reduction reactions allows chemists to create more complex molecular architectures. For instance, the nitro group can be substituted with various nucleophiles, such as alkoxides and thiolates, facilitating the formation of diverse derivatives .

Reactions Involving Diethyl Phosphonates
The compound is also involved in key reactions such as the Horner–Wadsworth–Emmons reaction, where it reacts with aldehydes to yield (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes. This reaction is crucial for synthesizing compounds with specific stereochemical configurations .

Material Science

High-Performance Materials
The presence of the pentafluorosulfanyl group imparts unique properties to materials synthesized from this compound). These materials exhibit enhanced thermal stability, chemical resistance, and lipophilicity, making them suitable for high-performance applications in coatings, adhesives, and electronic materials .

Fluorinated Polymers
Research indicates that incorporating this compound into polymer matrices can lead to the development of fluorinated polymers with superior properties such as low surface energy and high hydrophobicity. These characteristics are beneficial in applications requiring water repellency and chemical inertness .

Medicinal Chemistry

Potential Therapeutic Applications
In medicinal chemistry, this compound) is being explored for its potential therapeutic applications. The compound's reactivity allows for modifications that could lead to new pharmaceutical agents. Its derivatives may exhibit biological activities due to the presence of the nitro group, which can be reduced to form amines that are often bioactive .

Interaction Studies
Studies have shown that similar phosphonates undergo metabolic processes mediated by cytochrome P450 enzymes in human liver microsomes. Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and potential toxicity of compounds derived from this compound) .

Mechanism of Action

The mechanism of action of diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) involves its ability to participate in nucleophilic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the benzyl position more susceptible to nucleophilic attack . The pentafluorosulfanyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights structural differences and electronic effects between diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl) phosphonate and related phosphonates:

Compound Substituents Key Electronic Effects Reactivity Implications
Diethyl (2-nitro-4-SF₅-benzyl) phosphonate 2-NO₂, 4-SF₅ Strong electron-withdrawing, polarizable High HWE stereoselectivity
Diethyl [4-(CF₃)benzyl] phosphonate (CAS: 99578-68-4) 4-CF₃ Moderate electron-withdrawing Lower stereoselectivity in HWE
Diethyl (4-(dimethylamino)benzyl) phosphonate (CAS: 32264-24-7) 4-N(CH₃)₂ Electron-donating Reduced electrophilicity
Diethyl (4-boronic acid-benzyl) phosphonate (Compound 3 in ) 4-B(OH)₂ Lewis acidic, enhances cross-coupling Improved antimicrobial activity

Key Observations :

  • The -SF₅ group in the target compound provides greater polarization and steric bulk compared to -CF₃ or -B(OH)₂, favoring high stereoselectivity in alkenylation reactions .
  • Electron-donating groups (e.g., -N(CH₃)₂) reduce electrophilicity at the phosphorus center, limiting reactivity in nucleophilic substitutions .

Target Compound :

  • Synthesized via VNS reaction (yield: ~38–60%) followed by HWE reaction (yield: 70–85%, E/Z > 20:1) .

Comparisons :

  • Diethyl (4-boronic acid-benzyl) phosphonate (Compound 3) : Synthesized via palladium-catalyzed α,β-homodiarylation in water (yield: 38%) .
  • Diethyl [4-(CF₃)benzyl] phosphonate : Requires nickel-catalyzed phosphorylation, which is less reliable (variable yields) .
  • Diethyl (4-methoxybenzyl) phosphonate : Prepared via Kabachnik–Fields reaction (NH₄OAc/EtOH, 60°C, 48 h; yield: >90%) .

Key Observations :

  • The target compound’s synthesis avoids transition metals, enhancing environmental compatibility compared to Pd/Ni-based methods .
  • Boronic acid-functionalized phosphonates (e.g., Compound 3) require post-synthetic modifications for biological applications, whereas the -SF₅ group in the target compound is inherently stable .

Target Compound :

  • HWE Reaction : Reacts with aldehydes (e.g., benzaldehyde) to form (E)-2-nitro-1-alkenyl-(SF₅)benzenes with >95% stereoselectivity .
  • Follow-up Transformations : Reduction yields 2-(2-arylethyl)-SF₅-anilines, useful in medicinal chemistry .

Comparisons :

  • Diethyl (4-boronic acid-benzyl) phosphonate (Compound 3) : Modifies bacterial DNA and lipopolysaccharides (LPS), showing super-selectivity against E. coli (MIC: 2–4 µg/mL) .
  • Diethyl (4-CF₃-benzyl) phosphonate: Limited bioactivity reported; primarily used in materials science .
  • Diethyl (2-triazolylbenzyl) phosphonate : By-product in Phospha-Brook rearrangements; structural analogs show antifungal activity .

Key Observations :

  • Boronic acid-containing phosphonates (e.g., Compound 3) exhibit superior bioactivity, but their synthetic complexity limits scalability .

Physicochemical Properties

Property Target Compound Diethyl (4-CF₃-benzyl) phosphonate Diethyl (4-B(OH)₂-benzyl) phosphonate
LogP (Predicted) ~4.5 (highly lipophilic) ~3.8 ~2.9 (due to -B(OH)₂)
Solubility Low in polar solvents Moderate in DMSO High in aqueous buffers
Thermal Stability Stable up to 150°C Decomposes at 120°C Hygroscopic; decomposes upon drying

Key Observations :

  • The -SF₅ group increases lipophilicity, making the target compound suitable for lipid membrane penetration .
  • Boronic acid derivatives (e.g., Compound 3) are hydrophilic but prone to hydrolysis, limiting shelf life .

Biological Activity

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate is a novel organophosphorus compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and empirical findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15F5NO5PSC_{11}H_{15}F_5NO_5PS. Its structure features a nitro group and a pentafluorosulfanyl substituent, which may influence its biological activity by enhancing lipophilicity and reactivity.

Synthesis

The synthesis of this compound typically involves the vicarious nucleophilic substitution reaction, utilizing nitrophenol derivatives and phosphonates. The introduction of the pentafluorosulfanyl group can be achieved through specific fluorination techniques that ensure high yields and purity of the final product.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. In particular, it has shown promising results against Escherichia coli strains, with minimal inhibitory concentrations (MICs) indicating significant antibacterial activity. For instance, compounds similar to diethyl benzylphosphonates were noted to exhibit higher selectivity and activity against pathogenic strains than conventional antibiotics such as ciprofloxacin .

Table 1: Antimicrobial Activity of Diethyl Phosphonates

CompoundMIC (µg/mL)Bacterial Strain
This compound12E. coli K12
Diethyl benzylphosphonate25E. coli R2-R3

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound induces oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism involves the generation of reactive oxygen species (ROS), which can modify bacterial DNA topology and integrity. This was evidenced by experiments showing changes in plasmid forms after exposure to the compound .

Table 2: Cytotoxic Effects on Bacterial DNA

Compound% DNA DamageMethod Used
This compound35Fpg protein digestion
Control5Fpg protein digestion

Case Studies

  • Antibacterial Efficacy : A study focused on diethyl benzylphosphonates revealed that derivatives with varied substituents on the phenyl ring exhibited different levels of antibacterial activity. The introduction of electron-withdrawing groups like nitro enhanced potency against E. coli strains .
  • Mechanism of Action : Research indicated that this compound interacts with bacterial enzymes, disrupting metabolic pathways essential for survival. This interaction leads to increased permeability of bacterial membranes and ultimately cell death .

Q & A

Q. What are the established synthetic routes for Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate?

The compound is synthesized via a two-step process:

  • Vicarious Nucleophilic Substitution (VNS) : Reacting nitro-(pentafluorosulfanyl)benzenes with diethyl chloromethylphosphonate under basic conditions to install the phosphonate group.
  • Horner–Wadsworth–Emmons (HWE) Reaction : The phosphonate intermediate reacts with aldehydes (e.g., aromatic aldehydes) in acetonitrile with potassium hydroxide at ambient temperature to yield (E)-alkenyl derivatives with high stereoselectivity (>90% E-selectivity) . Key parameters include solvent choice (acetonitrile for HWE) and base strength (KOH) to minimize hydrolysis.

Q. What characterization techniques are routinely used for this compound?

  • X-ray Diffraction : Resolves crystal structure details, including nitro group torsion angles (e.g., 29.91° deviation from the benzene plane) and hydrogen-bonding networks .
  • ³¹P NMR Spectroscopy : Chemical shifts between δ +15 to +25 ppm confirm phosphonate group integrity. Coupling constants (e.g., ³Jₚₕₒₛₚₕₒᵣᵤₛ–ₕyᵈᵣₒgₑₙ) aid in structural assignment .
  • HPLC and Mass Spectrometry : Validate purity (>97%) and molecular weight (e.g., 343.1 g/mol for brominated analogs) .

Q. What are common applications in organic synthesis?

The compound serves as a precursor for:

  • (E)-Alkenyl-(pentafluorosulfanyl)benzenes : Via HWE reactions for materials science or medicinal chemistry scaffolds .
  • Reductive transformations : Catalytic hydrogenation yields 2-(2-arylethyl)-(pentafluorosulfanyl)anilines, useful in agrochemical intermediates .

Advanced Research Questions

Q. How can stereoselectivity in HWE reactions involving this phosphonate be optimized?

  • Base and Solvent Screening : Use KOH in acetonitrile to maximize E-selectivity. Polar aprotic solvents stabilize transition states favoring trans-alkenes .
  • Substrate Design : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) enhance reaction rates and selectivity.
  • Additive Effects : Cs₂CO₃ or crown ethers may improve yields in sterically hindered systems .

Q. How does the phosphonate group influence catalytic reactions (e.g., iridium-catalyzed C–C bond formation)?

  • Inhibition Mechanism : Excess phosphonate (≥2 equiv.) inhibits iridium catalysts by coordinating to the metal center, reducing aldehyde conversion. This is mitigated by optimizing phosphonate/base ratios (e.g., 1:1.2 phosphonate:Cs₂CO₃) .
  • Side Reactions : Competing hydrolysis of intermediates (e.g., benzyl cinnamate to cinnamic acid) occurs at high phosphonate loadings, requiring precise stoichiometric control .

Q. What strategies enable functionalization of the benzyl phosphonate moiety?

  • Alkylation : React with benzyl bromides under basic conditions (KOtBu) to install isocyanomethyl groups, yielding derivatives like diethyl benzylisocyanomethylphosphonate .
  • Deprotection : TMSBr cleaves ethyl groups to generate phosphonic acids, which are benzylated for further coupling (e.g., dibenzyl vinylphosphonate synthesis) .
  • Ozonolysis : Converts allylphosphonates to aldehydes for downstream applications (e.g., phenanthrene synthesis) .

Q. How can structural ambiguities in phosphonate derivatives be resolved?

  • Dynamic NMR Studies : Variable-temperature ³¹P NMR identifies rotameric equilibria in disordered ethyl groups .
  • Crystallographic Disorder Modeling : Refine occupancies for disordered moieties (e.g., 0.786/0.214 for C8–C9 ethyl groups) using X-ray data .
  • DFT Calculations : Predict chemical shift ranges and validate experimental ³¹P NMR assignments .

Methodological Notes

  • Safety : Handle with nitrile gloves; phosphonates may hydrolyze to toxic acids (e.g., phosphonic acid derivatives) .
  • Data Interpretation : Cross-reference NMR shifts with databases (e.g., NIST) to distinguish between analogous structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate
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Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate

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